molecular formula C21H22N2O2S B11367152 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11367152
M. Wt: 366.5 g/mol
InChI Key: OACKPHPTKPFNAD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides It features a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Thiazole Ring Formation: The phenoxy intermediate is then reacted with a thiazole derivative, such as 2-phenyl-1,3-thiazole-4-carboxaldehyde, under basic conditions to form the thiazole-linked intermediate.

    Amidation: The final step involves the reaction of the thiazole-linked intermediate with a suitable amine, such as propanamide, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and thiazole rings.

    Reduction: Reduced forms of the compound, potentially altering the amide or thiazole functionalities.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific substitution pattern on the phenoxy and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C21H22N2O2S/c1-14-9-10-19(11-15(14)2)25-16(3)20(24)22-12-18-13-26-21(23-18)17-7-5-4-6-8-17/h4-11,13,16H,12H2,1-3H3,(H,22,24)

InChI Key

OACKPHPTKPFNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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